molecular formula C11H10O3 B14298718 4-Oxobut-2-en-1-yl benzoate CAS No. 118017-13-3

4-Oxobut-2-en-1-yl benzoate

Cat. No.: B14298718
CAS No.: 118017-13-3
M. Wt: 190.19 g/mol
InChI Key: JWJNIXCNQIEJFB-UHFFFAOYSA-N
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Description

4-Oxobut-2-en-1-yl benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a 4-oxobut-2-en-1-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxobut-2-en-1-yl benzoate can be achieved through several methods. One common approach involves the esterification of 4-oxobut-2-en-1-ol with benzoic acid in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Another method involves the use of microwave-assisted synthesis, where the reaction between 4-oxobut-2-en-1-ol and benzoic acid is accelerated by microwave irradiation. This method offers the advantage of shorter reaction times and higher yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Oxobut-2-en-1-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Oxobut-2-en-1-yl benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-oxobut-2-en-1-yl benzoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the electrophilic carbonyl group in the 4-oxobut-2-en-1-yl moiety .

Comparison with Similar Compounds

Similar Compounds

    4-Oxobut-2-enoic acid: Similar in structure but lacks the benzoate group.

    4-Oxobut-2-en-1-yl acetate: Similar ester but with an acetate group instead of a benzoate group.

    4-Oxobut-2-en-1-yl propionate: Another similar ester with a propionate group.

Uniqueness

4-Oxobut-2-en-1-yl benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

118017-13-3

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-oxobut-2-enyl benzoate

InChI

InChI=1S/C11H10O3/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-8H,9H2

InChI Key

JWJNIXCNQIEJFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC=CC=O

Origin of Product

United States

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